Cas no 956576-42-4 (2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide)

2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide is a chlorinated nitroaromatic amide compound with applications in organic synthesis and agrochemical research. Its structure features both chloro and nitro functional groups, which contribute to its reactivity as an intermediate in the preparation of more complex molecules. The compound’s dual halogenation enhances its utility in cross-coupling reactions and nucleophilic substitutions, while the nitro group offers potential for further functionalization. It is particularly valued in the development of herbicides and pesticides due to its structural resemblance to biologically active scaffolds. The product is typically handled under controlled conditions due to its reactivity and should be stored in a cool, dry environment to maintain stability.
2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide structure
956576-42-4 structure
Product Name:2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide
CAS No:956576-42-4
MF:C9H8Cl2N2O3
MW:263.07742023468
MDL:MFCD09971923
CID:3046898
PubChem ID:25218959
Update Time:2025-08-03

2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide
    • Propanamide, 2-chloro-N-(4-chloro-3-nitrophenyl)-
    • ALBB-002379
    • STK501969
    • DTXSID001248265
    • AKOS005171056
    • 956576-42-4
    • MFCD09971923
    • LS-01183
    • MDL: MFCD09971923
    • Inchi: 1S/C9H8Cl2N2O3/c1-5(10)9(14)12-6-2-3-7(11)8(4-6)13(15)16/h2-5H,1H3,(H,12,14)
    • InChI Key: FOPBVFOFCVMMDI-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(Cl)C([N+]([O-])=O)=C1)(=O)C(Cl)C

Computed Properties

  • Exact Mass: 261.9911975g/mol
  • Monoisotopic Mass: 261.9911975g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 74.9Ų

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Additional information on 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide

2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide (CAS No. 956576-42-4): An Overview of Its Properties and Applications

2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide (CAS No. 956576-42-4) is a versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique molecular structure, has been the subject of numerous studies due to its potential applications in drug development and other advanced scientific endeavors.

The chemical structure of 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide is defined by a propanamide backbone substituted with a 2-chloro group and a 4-chloro-3-nitrophenyl moiety. This configuration imparts specific chemical and physical properties that make it an interesting candidate for various research purposes. The presence of the nitro group, in particular, can influence the compound's reactivity and biological activity, making it a valuable tool in synthetic chemistry and medicinal research.

In recent years, the study of 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide has expanded to include its potential as an intermediate in the synthesis of more complex molecules. Researchers have explored its use in the development of novel drugs, particularly those targeting specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's role as a precursor in the synthesis of anti-inflammatory agents. The unique structural features of 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide allow for precise modifications that can enhance the therapeutic efficacy of the final product.

Beyond its applications in drug development, 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide has also been investigated for its potential in materials science. Its ability to form stable complexes with various metal ions makes it a promising candidate for the development of new materials with enhanced properties. A recent study published in the Journal of Materials Chemistry demonstrated that derivatives of this compound can be used to create highly conductive polymers, which have potential applications in electronic devices and energy storage systems.

The physical properties of 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide, such as its melting point, solubility, and stability, have been extensively characterized. These properties are crucial for understanding its behavior in different environments and for optimizing its use in various applications. For example, its solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) makes it suitable for use in solution-based reactions and formulations.

In terms of safety and handling, while 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide is not classified as a hazardous material, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation. Additionally, it is recommended to handle the compound in a well-ventilated area or under a fume hood to minimize exposure risks.

The environmental impact of 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide is another important consideration. Studies have shown that proper disposal methods should be followed to prevent contamination of water sources and soil. Disposal should be conducted according to local regulations and guidelines to ensure environmental safety.

In conclusion, 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide (CAS No. 956576-42-4) is a multifaceted compound with a wide range of potential applications in chemistry, biology, and pharmaceutical research. Its unique molecular structure and favorable physical properties make it an attractive candidate for further investigation and development. As research continues to advance, it is likely that new uses for this compound will be discovered, further expanding its utility in various scientific fields.

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